molecular formula C11H12N2O2S2 B12694443 N-(6-Ethoxybenzothiazol-2-yl)-2-mercaptoacetamide CAS No. 94109-71-4

N-(6-Ethoxybenzothiazol-2-yl)-2-mercaptoacetamide

Cat. No.: B12694443
CAS No.: 94109-71-4
M. Wt: 268.4 g/mol
InChI Key: PENUZPQXEOSXGJ-UHFFFAOYSA-N
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Description

N-(6-Ethoxybenzothiazol-2-yl)-2-mercaptoacetamide (CAS: 94109-71-4) is a benzothiazole derivative with the molecular formula C₁₁H₁₂N₂O₂S₂. Its structure features a 6-ethoxy substituent on the benzothiazole ring and a mercaptoacetamide group at the 2-position, as shown in its SMILES notation: C(CS)(=O)Nc1sc2c(n1)ccc(c2)OCC . Benzothiazoles are known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This compound’s unique ethoxy and thiol groups may influence its reactivity, solubility, and interactions with biological targets.

Properties

CAS No.

94109-71-4

Molecular Formula

C11H12N2O2S2

Molecular Weight

268.4 g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-sulfanylacetamide

InChI

InChI=1S/C11H12N2O2S2/c1-2-15-7-3-4-8-9(5-7)17-11(12-8)13-10(14)6-16/h3-5,16H,2,6H2,1H3,(H,12,13,14)

InChI Key

PENUZPQXEOSXGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Ethoxybenzothiazol-2-yl)-2-mercaptoacetamide typically involves the reaction of 6-ethoxybenzothiazole with 2-mercaptoacetic acid. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of microwave irradiation, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(6-Ethoxybenzothiazol-2-yl)-2-mercaptoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Mechanism of Action : The compound exhibits strong antimicrobial properties, particularly against various strains of bacteria and fungi. Benzothiazole derivatives, including N-(6-Ethoxybenzothiazol-2-yl)-2-mercaptoacetamide, have been shown to inhibit the growth of pathogens such as Staphylococcus aureus, Escherichia coli, and several fungal species.

Case Studies :

  • A study demonstrated that derivatives of 2-mercaptobenzothiazole showed significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 3.12 to 100 μg/mL against various bacterial strains .
  • Another research highlighted that certain benzothiazole derivatives were effective against Candida albicans and Bacillus anthracis, indicating the potential of this compound in treating infections caused by these pathogens .

Anticancer Properties

Cytotoxic Effects : Research indicates that this compound and its derivatives possess antiproliferative effects against several cancer cell lines, including paraganglioma and pancreatic cancer cells.

Research Findings :

  • In vitro studies reported that compounds with the benzothiazole nucleus induced significant reductions in cell viability at low micromolar concentrations. For instance, one derivative exhibited an IC50 value of 12.4 μM against HeLa cells .
  • The compound's mechanism includes the inhibition of key kinases involved in cancer progression, making it a promising candidate for further development as an anticancer agent .

Anti-inflammatory Activity

Pharmacological Insights : The compound has shown potential as an anti-inflammatory agent. Research indicates that benzothiazole derivatives can reduce inflammation in animal models, suggesting therapeutic applications in conditions characterized by excessive inflammation.

Case Studies :

  • In a carrageenan-induced paw edema model in rats, certain derivatives demonstrated protective effects against edema formation, with reductions ranging from 38.8% to 44.4% .
  • The anti-inflammatory properties are attributed to the ability of these compounds to inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Neuroprotective Applications

Recent studies have explored the neuroprotective potential of this compound in the context of neurodegenerative diseases. The compound has been investigated for its ability to modulate neuroinflammatory responses and protect neuronal cells from damage.

Therapeutic Potential :

  • Research suggests that this compound may be beneficial in treating conditions such as multiple sclerosis and Alzheimer's disease by inhibiting complement-mediated pathways involved in neurodegeneration .

Summary Table of Applications

Application Area Description Key Findings/References
AntimicrobialEffective against bacteria and fungiMIC values between 3.12 - 100 μg/mL
AnticancerInduces cytotoxicity in cancer cell linesIC50 values as low as 12.4 μM
Anti-inflammatoryReduces inflammation in animal modelsUp to 44.4% reduction in edema
NeuroprotectivePotential benefits for neurodegenerative diseasesModulates neuroinflammatory responses

Mechanism of Action

The mechanism of action of N-(6-Ethoxybenzothiazol-2-yl)-2-mercaptoacetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins, leading to the desired therapeutic effects. The compound’s structure allows it to interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .

Comparison with Similar Compounds

Core Benzothiazole Derivatives

Compound Name Substituents on Benzothiazole Additional Functional Groups Molecular Formula Key Structural Differences
N-(6-Ethoxybenzothiazol-2-yl)-2-mercaptoacetamide 6-Ethoxy 2-Mercaptoacetamide C₁₁H₁₂N₂O₂S₂ Ethoxy group enhances lipophilicity vs. methoxy/nitro groups
N-(6-Methoxybenzothiazol-2-yl)acetamide 6-Methoxy Acetamide (no thiol) C₁₀H₁₀N₂O₂S Methoxy is less lipophilic than ethoxy; absence of thiol reduces redox activity
N-(6-Nitrobenzothiazol-2-yl)-2-((thiadiazolyl)thio)acetamide 6-Nitro Thiadiazole-thioacetamide C₁₄H₁₁N₅O₃S₃ Nitro group is electron-withdrawing, contrasting ethoxy’s electron-donating nature
2-(Adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide 6-Methoxy Adamantyl-acetamide C₂₀H₂₄N₂O₂S Bulky adamantyl group increases steric hindrance; methoxy vs. ethoxy affects H-bonding

Key Observations :

  • Ethoxy vs.
  • Nitro Group : The nitro substituent in ’s compound may enhance electron-withdrawing effects, altering binding affinity to enzymes like VEGFR-2 .
  • Thiol Absence: Compounds lacking the mercapto group (e.g., ) cannot participate in disulfide bond formation or thiol-mediated redox reactions .

Physical Properties

  • Solubility : Ethoxy groups generally improve solubility in organic solvents compared to nitro or adamantyl groups .
  • Crystallography : Adamantyl derivatives () form H-bonded dimers and ribbons, whereas ethoxy analogs may adopt different packing due to smaller substituents.

Antimicrobial and Antifungal Activity

Compound Activity Against Microorganisms Comparison to Standard Drugs Reference
N-(1H-Benzimidazol-2-yl)-2-mercaptoacetamide Inhibits P. aeruginosa; antifungal efficacy vs. Candida Superior to ketoconazole
N-(6-Nitrobenzothiazol-2-yl)-derivative Anticancer (VEGFR-2 inhibition) IC₅₀ values comparable to sorafenib
1,3,4-Thiadiazole derivatives Antileukemic activity Targets chronic myelogenous leukemia

Key Findings :

  • Thiol-Containing Compounds : The mercapto group in and the target compound may enhance antifungal activity via thiol-disulfide interactions with microbial proteins .
  • Nitro vs. Ethoxy : Nitro-substituted benzothiazoles () show potent VEGFR-2 inhibition, suggesting electron-withdrawing groups favor kinase targeting. Ethoxy’s electron-donating nature may shift activity toward other pathways.

Enzyme Inhibition and Molecular Interactions

  • VEGFR-2 Inhibition : ’s compound binds to VEGFR-2’s ATP pocket via hydrogen bonds with Cys919 and Glu885 . The ethoxy group’s bulkiness in the target compound might sterically hinder similar interactions.
  • CD73 Inhibition: Isoxazol-3-yl and thiazol-2-yl mercaptoacetamides () inhibit CD73, a target in cancer immunotherapy. Ethoxybenzothiazole derivatives may exhibit comparable activity due to structural similarity.

Biological Activity

N-(6-Ethoxybenzothiazol-2-yl)-2-mercaptoacetamide is a compound of interest due to its diverse biological activities. This article reviews its pharmacological profile, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound, a derivative of benzothiazole, features a mercaptoacetamide functional group. This structure is significant for its interaction with various biological targets. The compound's synthesis typically involves nucleophilic substitution reactions, which yield derivatives with enhanced biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole possess substantial antimicrobial properties. This compound has been evaluated against several bacterial strains:

Microorganism Activity
Staphylococcus aureusInhibition observed
Bacillus subtilisSignificant activity noted
Escherichia coliModerate inhibition
Pseudomonas aeruginosaVariable activity

The compound exhibits a mechanism-based inhibition against enzymes critical for bacterial survival, enhancing its potential as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented through various assays. The compound has shown to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process. In vitro studies suggest that the presence of specific substituents on the benzothiazole ring can significantly enhance anti-inflammatory activity. For instance, derivatives with halogen substitutions demonstrated increased efficacy .

Enzyme Inhibition

The compound also acts as an inhibitor of several key enzymes:

Enzyme Inhibition Type
Acyl coenzyme A cholesterol acyltransferaseMechanism-based inhibitor
Monoamine oxidaseSignificant inhibition
Heat shock protein 90Potent inhibitory effect

These inhibitory actions suggest potential therapeutic applications in metabolic disorders and cancer treatment .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antibacterial properties of various benzothiazole derivatives, including this compound. Results showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its use as a lead compound in developing new antibiotics .
  • Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory effects of benzothiazole derivatives, revealing that this compound significantly reduced inflammatory markers in cell-based assays. This suggests its potential for treating inflammatory diseases .
  • Enzyme Inhibition Studies : Research highlighted the compound's ability to inhibit monoamine oxidase and other enzymes linked to neurodegenerative diseases, indicating its potential role in therapeutic strategies for conditions such as Alzheimer's disease .

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